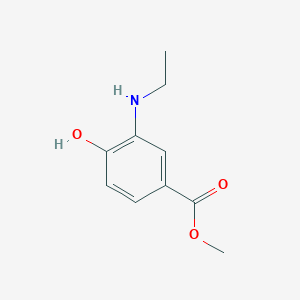

Methyl 3-(ethylamino)-4-hydroxybenzoate

説明

Methyl 3-(ethylamino)-4-hydroxybenzoate is a benzoic acid derivative featuring an ethylamino group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring, esterified with a methyl group. The ethylamino and hydroxyl groups likely confer distinct solubility, reactivity, and bioactivity profiles, making it a candidate for pharmaceutical or agrochemical applications .

特性

分子式 |

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC名 |

methyl 3-(ethylamino)-4-hydroxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-3-11-8-6-7(10(13)14-2)4-5-9(8)12/h4-6,11-12H,3H2,1-2H3 |

InChIキー |

NVQHKDJCFKIJDQ-UHFFFAOYSA-N |

正規SMILES |

CCNC1=C(C=CC(=C1)C(=O)OC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester typically involves the esterification of 3-(ethylamino)-4-hydroxybenzoic acid with methanol. This reaction can be catalyzed by acidic or basic conditions. Commonly used catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

Oxidation: Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester can undergo oxidation reactions, where the ethylamino group can be oxidized to form a nitro group.

Reduction: The compound can also undergo reduction reactions, where the nitro group can be reduced back to an amino group.

Substitution: The hydroxyl group on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed

Oxidation: Formation of 3-(ethylamino)-4-nitrobenzoic acid, methyl ester.

Reduction: Formation of 3-(ethylamino)-4-aminobenzoic acid, methyl ester.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester involves its interaction with specific molecular targets in biological systems. The ethylamino group can form hydrogen bonds with target proteins, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

類似化合物との比較

Substituent Variations on the Amino Group

Key analogs include:

- Methyl 3-[(cyclohexylacetyl)amino]-4-hydroxybenzoate (4c): Features a bulky cyclohexylacetyl group. Synthesized in 89% yield with a melting point (m.p.) of 165°C.

- Methyl 3-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-4-hydroxybenzoate (4d): Contains a rigid bicyclic substituent. Lower yield (77%) and m.p. (146°C) compared to 4c, suggesting steric hindrance impacts crystallization .

- Methyl 4-hydroxy-3-(octadecanoylamino)benzoate (4e): Long aliphatic chain (C18) reduces yield (52%) due to solubility challenges during synthesis .

Table 1: Comparison of Amino-Substituted Analogs

| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Property |

|---|---|---|---|---|

| 4c | Cyclohexylacetyl | 89 | 165 | High crystallinity |

| 4d | Bicyclo[2.2.1]hept-2-ylacetyl | 77 | 146 | Rigid structure |

| 4e | Octadecanoyl | 52 | Not reported | Lipophilic, low solubility |

Positional Isomerism and Functional Group Variations

- Methyl 3-formamido-4-hydroxybenzoate: Replaces ethylamino with formamido. A regulatory-compliant reference standard (USP, EMA), highlighting its stability and purity for pharmaceutical use .

- Methyl 4-acetamido-2-hydroxybenzoate: Acetamido at 4-position and hydroxyl at 2-position. Raw materials include 4-aminosalicylic acid, suggesting divergent synthetic routes compared to ethylamino analogs .

Key Insight : Positional changes (e.g., hydroxyl at 2- vs. 4-position) alter electronic distribution, affecting hydrogen bonding and reactivity.

生物活性

Methyl 3-(ethylamino)-4-hydroxybenzoate, also known as methyl 4-(ethylamino)-3-hydroxybenzoate, is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article presents an overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Methyl 3-(ethylamino)-4-hydroxybenzoate has the following chemical properties:

- Molecular Formula : C₉H₁₁N₁O₃

- Molecular Weight : 169.19 g/mol

- Boiling Point : 283.3 °C

- Melting Point : 70-72 °C

- LogP : 1.89 (indicating moderate lipophilicity)

These properties suggest that the compound may effectively penetrate biological membranes, which is crucial for its biological activity.

The biological activity of methyl 3-(ethylamino)-4-hydroxybenzoate is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ethylamino group can form hydrogen bonds with proteins, while the hydroxyl group participates in various biochemical reactions. These interactions can modulate enzyme and receptor activities, leading to observed biological effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens.

- Anti-inflammatory Properties : It may reduce inflammation by modulating inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 3-(ethylamino)-4-hydroxybenzoate against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Activity

In another study, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The findings are presented in Table 2.

| Treatment Group | Paw Edema Reduction (%) | Statistical Significance |

|---|---|---|

| Control | - | - |

| Methyl 3-(ethylamino)-4-hydroxybenzoate (50 mg/kg) | 45 | p < 0.05 |

| Methyl 3-(ethylamino)-4-hydroxybenzoate (100 mg/kg) | 65 | p < 0.01 |

The compound significantly reduced paw edema in a dose-dependent manner, indicating its potential utility as an anti-inflammatory agent.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical study involving patients with chronic infections demonstrated that methyl 3-(ethylamino)-4-hydroxybenzoate was effective in cases where traditional antibiotics failed due to resistance mechanisms. The compound's unique mechanism of action may offer a novel approach to combating resistant strains.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with methyl 3-(ethylamino)-4-hydroxybenzoate showed marked improvement in symptoms and reduced inflammatory markers compared to those receiving standard treatment alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。